3-bromo-N,N-diethylpyridin-2-amine
Overview
Description
3-bromo-N,N-diethylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 3-position and a diethylamino group at the 2-position of the pyridine ring .
Preparation Methods
The synthesis of 3-bromo-N,N-diethylpyridin-2-amine typically involves the bromination of N,N-diethyl-2-pyridinamine. One common method includes the reaction of N,N-diethyl-2-pyridinamine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position of the pyridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-N,N-diethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N,N-diethylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atom may also play a role in the compound’s reactivity and binding affinity to its targets . Specific pathways and targets depend on the context of its use in research and development.
Comparison with Similar Compounds
3-bromo-N,N-diethylpyridin-2-amine can be compared with other similar compounds, such as:
3-Bromo-N,N-dimethyl-2-pyridinamine: Similar structure but with dimethyl groups instead of diethyl groups.
4-Bromo-N,N-diethyl-2-pyridinamine: Bromine atom at the 4-position instead of the 3-position.
2-Bromo-N,N-diethyl-3-pyridinamine: Bromine atom at the 2-position instead of the 3-position.
Properties
IUPAC Name |
3-bromo-N,N-diethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWQNPWRSICPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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